molecular formula C15H25NO4 B13542678 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid

7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid

Cat. No.: B13542678
M. Wt: 283.36 g/mol
InChI Key: NRBHQCRNQCZLCX-UHFFFAOYSA-N
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Description

7-({2-Oxabicyclo[222]octan-4-yl}carbamoyl)heptanoic acid is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid typically involves multiple steps. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the cycloaddition of a furan with an olefinic or acetylenic dienophile . The resulting product undergoes further functionalization to introduce the carbamoyl and heptanoic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid is unique due to its specific combination of functional groups and bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

8-(2-oxabicyclo[2.2.2]octan-4-ylamino)-8-oxooctanoic acid

InChI

InChI=1S/C15H25NO4/c17-13(5-3-1-2-4-6-14(18)19)16-15-9-7-12(8-10-15)20-11-15/h12H,1-11H2,(H,16,17)(H,18,19)

InChI Key

NRBHQCRNQCZLCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2)NC(=O)CCCCCCC(=O)O

Origin of Product

United States

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